molecular formula C10H13ClN2 B2555325 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride CAS No. 2413374-24-8

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

Cat. No.: B2555325
CAS No.: 2413374-24-8
M. Wt: 196.68
InChI Key: FZFYFVXVHIGBJC-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H12N2.ClH and a molecular weight of 196.68 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride typically involves the reaction of 3-(1-(Methylamino)ethyl)benzonitrile with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biochemical pathways, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Methylamino)ethyl)benzonitrile
  • 3-(1-(Methylamino)ethyl)benzonitrile sulfate
  • 3-(1-(Methylamino)ethyl)benzonitrile phosphate

Uniqueness

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for certain applications in research and industry.

Properties

IUPAC Name

3-[1-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWPFNLGEDXNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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